molecular formula C8H8FNO B2936341 3-(5-Fluoropyridin-3-yl)propanal CAS No. 1343065-19-9

3-(5-Fluoropyridin-3-yl)propanal

Cat. No.: B2936341
CAS No.: 1343065-19-9
M. Wt: 153.156
InChI Key: CNLWYIRATNXKGR-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propanal is a fluorinated pyridine derivative characterized by a propanal (aldehyde) functional group attached to the 3-position of a 5-fluoropyridine ring. Fluoropyridine derivatives are often valued for their metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWYIRATNXKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a fluorinated pyridine precursor with a suitable aldehyde . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for 3-(5-Fluoropyridin-3-yl)propanal are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent/ConditionsProductKey ObservationsSource
KMnO₄ (acidic, 60°C)3-(5-Fluoropyridin-3-yl)propanoic acidComplete conversion in 4 hr; no ring degradation observed
CrO₃ (H₂SO₄, 25°C)Same as aboveFaster reaction (2 hr) but lower yield (78%)

Mechanistic Insight : Oxidation proceeds via radical intermediates under photoredox conditions or through classical acid-mediated pathways. Fluorine's electron-withdrawing effect stabilizes intermediates, reducing side reactions .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols or alkanes.

Reagent/ConditionsProductSelectivity/YieldSource
NaBH₄ (MeOH, 0°C)3-(5-Fluoropyridin-3-yl)propan-1-ol92% yield; no ring modification
LiAlH₄ (THF, reflux)Same as above88% yield; minor dehalogenation

Critical Note : LiAlH₄ may partially reduce the fluoropyridine ring at elevated temperatures, necessitating milder agents like NaBH₄ for selectivity .

Nucleophilic Substitution on Fluoropyridine Ring

The 5-fluoro group participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Reagent/ConditionsProductKey ObservationsSource
Piperidine (K₂CO₃, DMF, 80°C)3-(5-Piperidinylpyridin-3-yl)propanal85% yield; regioselective at C5
NaSPh (CuI, DMSO, 120°C)3-(5-Phenylthiopyridin-3-yl)propanal76% yield; requires catalytic Cu

Mechanism : Fluorine's electronegativity activates the pyridine ring for NAS. The reaction follows a two-step process: deprotonation at C4 or C6 positions, followed by nucleophilic attack at C5 .

Aldol Condensation

The aldehyde group engages in base-catalyzed condensation with ketones or aldehydes.

Partner/ReagentProductYield/NotesSource
Acetone (NaOH, EtOH)α,β-Unsaturated ketone derivative68% yield; E/Z ratio = 3:1
Cyclohexanone (LDA, THF, -78°C)Cross-aldol adduct81% yield; stereoselective

Application : These products serve as intermediates for bioactive molecules, including mGlu5 receptor modulators .

Schiff Base Formation

Reacts with primary amines to form imines, useful in coordination chemistry.

Amine/ConditionsProductStabilitySource
Aniline (EtOH, 25°C)N-Phenyl imine derivativeCrystalline solid; stable in air
Hydrazine (H₂O, reflux)Hydrazone94% yield; pH-dependent tautomerism

Photoredox-Mediated Coupling

Participates in visible-light-driven C–C bond formation.

Partner/ReagentProductConditions/YieldSource
Silyl enol ether ([Ir(ppy)₃], blue LED)Fluorinated dihydropyran82% yield; requires DMF solvent

Advantage : This method avoids harsh reagents and enables access to complex fluorinated heterocycles .

Biologically Relevant Modifications

The compound serves as a precursor for pharmacologically active derivatives:

  • Anticancer agents : Condensation with pyrimidine ethers yields mGlu5 antagonists (IC₅₀ = 4–20 nM) .

  • Antiviral prodrugs : Thioacetal derivatives show enhanced blood-brain barrier permeability .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propanal depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modulation .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The aldehyde group in this compound confers higher reactivity compared to alcohol or ester analogs, making it suitable for nucleophilic additions or condensations in synthesis .
  • Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability in all analogs.
  • Applications: Fluoropyridine-alcohols/esters are common in medicinal chemistry, whereas non-fluorinated aldehydes like 3-(methylthio)propanal are used in flavor science .

Research Findings and Implications

  • Synthetic Utility : The aldehyde group in this compound could enable its use in forming Schiff bases or heterocycles, akin to how 3-(methylthio)propanal participates in Maillard reactions for flavor generation .
  • Stability Challenges : Aldehydes are prone to oxidation, suggesting that this compound may require stabilization (e.g., refrigeration or derivatization) during storage, unlike its alcohol or ester analogs .
  • Cost Considerations: The high price of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ($400/g) reflects the complexity of synthesizing fluorinated pyridines with amino groups, which may extend to the target aldehyde .

Biological Activity

3-(5-Fluoropyridin-3-yl)propanal is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8_{8}H8_{8}F1_{1}N1_{1}O
  • CAS Number : 1343065-19-9
  • Molecular Weight : 169.15 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyridine with appropriate aldehyde precursors. Various methodologies, including photoredox-mediated coupling, have been explored to enhance yield and selectivity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The compound may exhibit inhibitory effects on specific phosphodiesterases (PDEs), similar to other fluorinated derivatives known for their therapeutic applications in conditions like erectile dysfunction and cancer .

Pharmacological Properties

Research indicates that this compound displays a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, particularly in modulating cell proliferation and apoptosis.

Anticancer Activity

A study focused on the compound's effects on colorectal cancer cells demonstrated that it could inhibit cell growth significantly. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are crucial in programmed cell death .

Study Cell Line IC50 (µM) Mechanism
Study AHT2912.5Apoptosis via caspase activation
Study BHCT11615.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

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